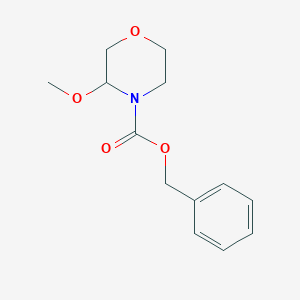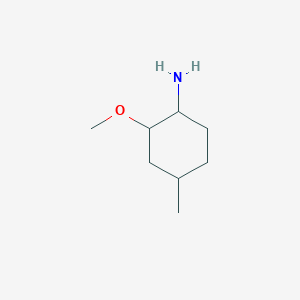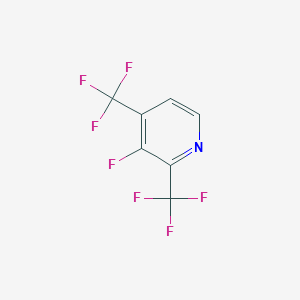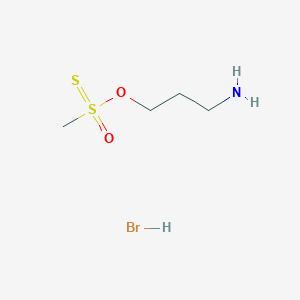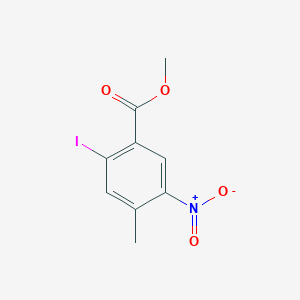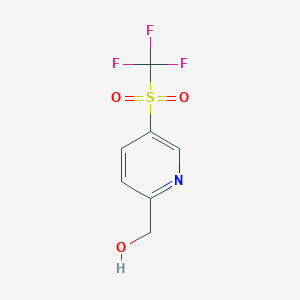
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol is an organic compound that features a pyridine ring substituted with a trifluoromethylsulfonyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol typically involves the introduction of the trifluoromethylsulfonyl group onto a pyridine ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of 2-chloropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine to form the trifluoromethylsulfonyl derivative. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)carboxylic acid.
Reduction: Formation of (5-(Trifluoromethyl)pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethylsulfonyl and hydroxymethyl groups on biological systems. It may serve as a probe or a precursor for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the design of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanol: Lacks the sulfonyl group, which may result in different chemical and biological properties.
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)amine: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol is unique due to the presence of both the trifluoromethylsulfonyl and hydroxymethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H6F3NO3S |
|---|---|
分子量 |
241.19 g/mol |
IUPAC名 |
[5-(trifluoromethylsulfonyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)6-2-1-5(4-12)11-3-6/h1-3,12H,4H2 |
InChIキー |
PGBRANBGWGDLBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


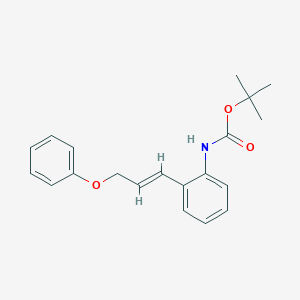
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)



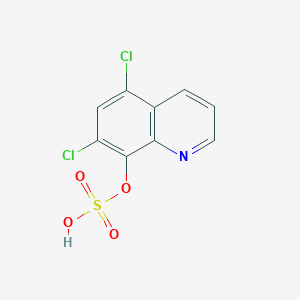
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)

